
1-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H25N3O5 and its molecular weight is 447.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectral Characterization and Quantum-Mechanical Modeling
Research on esters with the imidazoquinazoline ring has provided spectral characterization and insights based on quantum-mechanical modeling. Such studies involve detailed analyses using IR, 1H and 13C-NMR, UV spectroscopy, and X-ray crystallography to understand the molecular structure and behavior of quinazoline derivatives (Hęclik et al., 2017).
Heterocyclic Chemistry
Investigations into the orientation of cyclization in thiazolo-quinazoline systems through NMR, DFT, and X-ray diffraction have been conducted to understand the regiochemistry and structural configurations of such compounds (Gupta & Chaudhary, 2015).
Herbicidal Evaluation
Quinazoline-2,4-dione derivatives have been synthesized and evaluated for their herbicidal activity. This research direction explores novel herbicides with broad-spectrum weed control and excellent crop selectivity. The structure-activity relationship studies indicate that the quinazoline-2,4-dione motif has a significant impact on herbicide activity, offering a basis for further optimization (Wang et al., 2014).
Tubulin-Polymerization Inhibition
Studies have focused on optimizing quinazolines as inhibitors of tubulin polymerization, targeting the colchicine site. These compounds have shown significant in vitro cytotoxic activity and substantial inhibition of tubulin assembly, indicating potential applications in cancer treatment (Wang et al., 2014).
Vibrational Spectroscopic Studies
The vibrational spectroscopic analysis, along with HOMO-LUMO and NBO analysis, of quinazoline derivatives, offers insights into the molecular structure, stability, and electronic properties of potential chemotherapeutic agents (Sebastian et al., 2015).
Green Chemistry and Synthesis
Research into the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and catalytic amounts of DBU highlights sustainable chemistry approaches for synthesizing key intermediates of various drugs, showcasing the potential for eco-friendly manufacturing processes (Mizuno et al., 2007).
Properties
IUPAC Name |
1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-16-21(26-23(33-16)17-9-11-18(31-2)12-10-17)15-27-22-8-4-3-7-20(22)24(29)28(25(27)30)14-19-6-5-13-32-19/h3-4,7-12,19H,5-6,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWLUCHKQPTKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2509476.png)
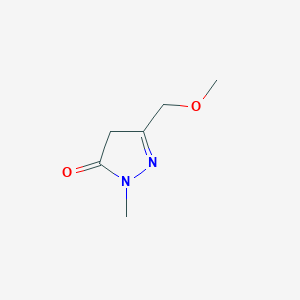

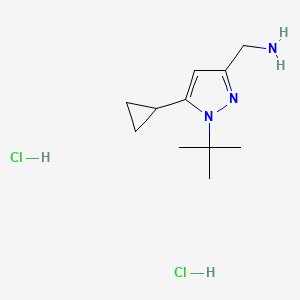
![7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride](/img/structure/B2509486.png)
![1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(4-methoxybenzyl)urea](/img/structure/B2509488.png)
![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2509489.png)
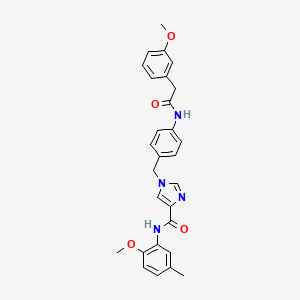


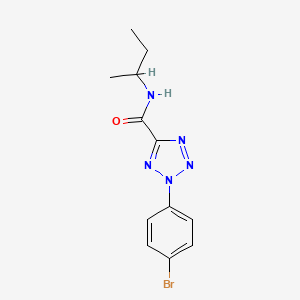
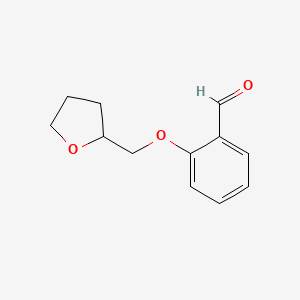
![5-Benzyl-2-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2509496.png)

